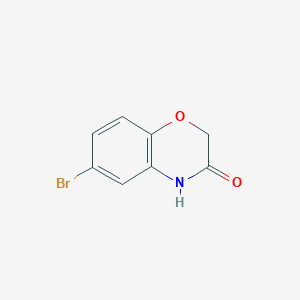

6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCFMEFQBSYDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584777 | |

| Record name | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24036-52-0 | |

| Record name | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its benzoxazinone core structure is a recognized pharmacophore, and the presence of a bromine substituent enhances its utility as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its current and potential applications in pharmaceutical research, supported by experimental methodologies.

This compound serves as a crucial building block in the synthesis of more complex molecules, including small molecule renin inhibitors for the potential treatment of hypertension.[1] Furthermore, the broader class of benzoxazinones has demonstrated promising antimicrobial and anti-inflammatory properties, suggesting a wider therapeutic potential for derivatives of this core structure.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 24036-52-0 | [1] |

| Molecular Formula | C₈H₆BrNO₂ | [1][5] |

| Molecular Weight | 228.04 g/mol | [1][5] |

| Appearance | White to pale cream solid/powder | [6] |

| Melting Point | 220-225 °C | [1] |

| IUPAC Name | This compound | [6] |

| SMILES | Brc1ccc2OCC(=O)Nc2c1 | [1] |

| InChI Key | UQCFMEFQBSYDHY-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-amino-5-bromophenol. The first step involves the N-acylation of the starting material with chloroacetyl chloride to form the intermediate, N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide. The subsequent step is an intramolecular Williamson ether synthesis (cyclization) to yield the final product.

Experimental Protocol

Step 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide

-

In a well-ventilated fume hood, dissolve 2-amino-5-bromophenol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the crude or purified N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents), to the solution.

-

Heat the reaction mixture to a temperature between 50-80 °C.

-

Stir the reaction for 4-8 hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash it thoroughly with water, and dry it under vacuum to yield this compound.

-

The final product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Research

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry.

-

Renin Inhibitors: This compound is a key intermediate in the synthesis of a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones, which have been designed and evaluated as potent and orally bioavailable small molecule inhibitors of renin.[1][7] Renin is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), and its inhibition is a therapeutic strategy for managing hypertension.

-

Antimicrobial and Anti-inflammatory Agents: The benzoxazinone nucleus is present in various compounds exhibiting antimicrobial and anti-inflammatory activities.[2][4] While specific data for the title compound is limited, derivatives of 6-bromo-quinazolin-4-ones, which can be synthesized from related benzoxazinones, have shown significant antibacterial and antifungal activity.[2] Additionally, the broader class of benzoxazine derivatives has been investigated for its anti-inflammatory potential.[8]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activities associated with this compound and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Renin Inhibition Assay

-

Reagents: Human recombinant renin, a suitable fluorogenic renin substrate, and an appropriate assay buffer.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test compound (this compound or its derivatives) at various concentrations, and the fluorogenic substrate.

-

Initiate the reaction by adding human recombinant renin to each well.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

-

Include controls with no inhibitor and no enzyme.

-

-

Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

-

Animals: Use healthy adult Wistar or Sprague-Dawley rats.

-

Procedure:

-

Administer the test compound (orally or intraperitoneally) to the test group of animals. The control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).

-

After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the test group indicates anti-inflammatory activity.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of benzoxazinone derivatives may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). The following diagram illustrates a simplified potential mechanism.

Caption: Potential anti-inflammatory mechanism of benzoxazinone derivatives.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the demonstrated biological activities of its derivatives highlight its potential for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and applications of this and related benzoxazinone compounds in drug discovery and development. Further investigation into the specific biological activities of the title compound is warranted to fully elucidate its therapeutic potential.

References

- 1. 6-ブロモ-2H-1,4-ベンゾオキサジン-3(4H)-オン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. mediresonline.org [mediresonline.org]

- 4. article.scirea.org [article.scirea.org]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. This compound, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Rational design of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones as small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijfans.org [ijfans.org]

An In-depth Technical Guide to the Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details the most common synthetic route, experimental protocols, and relevant physicochemical data.

Introduction

This compound is a heterocyclic building block utilized in the development of various pharmacologically active molecules. Its structure is a key component in the design of compounds for diverse therapeutic targets. This guide outlines a reliable two-step synthesis process, commencing with the reduction of 5-bromo-2-nitrophenol to the key intermediate, 2-amino-5-bromophenol, followed by a cyclization reaction with chloroacetyl chloride to yield the final product.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process as illustrated in the workflow below. The initial step involves the reduction of a nitro group to an amine, followed by an intramolecular cyclization to form the benzoxazinone ring.

Structure Elucidation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class, a scaffold of significant interest in medicinal chemistry and materials science. The precise determination of its molecular structure is fundamental for understanding its chemical reactivity, biological activity, and potential applications. This technical guide outlines the methodologies and data interpretation involved in the structure elucidation of this compound.

While comprehensive, publicly available experimental spectroscopic data for this compound is limited, this guide presents the known physical characteristics and provides a standardized workflow for its structural confirmation, which can be applied when experimental data is acquired.

Molecular Identity and Physical Properties

A crucial first step in structure elucidation is the confirmation of the compound's basic physical and chemical properties. For this compound, the following data has been compiled from various chemical suppliers.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrNO₂ | [1][2] |

| Molecular Weight | 228.04 g/mol | [1] |

| CAS Number | 24036-52-0 | [1][2] |

| Appearance | White to pale cream solid/powder | [2] |

| Melting Point | 220-225 °C |

Proposed Structure and Elucidation Workflow

The hypothesized structure of this compound is presented below. The subsequent sections will detail the analytical techniques required to confirm this structure.

References

physical and chemical characteristics of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. It includes a summary of its properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological significance as a renin inhibitor.

Core Physical and Chemical Characteristics

This compound is a halogenated heterocyclic compound. Its bromine substituent enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The benzoxazine structure contributes to its stability and reactivity.[1]

| Property | Value | References |

| Molecular Formula | C₈H₆BrNO₂ | [2][3][4] |

| Molecular Weight | 228.04 g/mol | [2][3][4] |

| CAS Number | 24036-52-0 | [2][3][4][5][6] |

| Appearance | White to pale cream or off-white to tan solid/powder | [2] |

| Melting Point | 219-228 °C | [2] |

| Boiling Point (Predicted) | 376.8 ± 42.0 °C | |

| Solubility | Soluble in DMSO and Methanol | |

| Purity | Available in various purities including 95%, 97%, ≥94.0%, ≥98.0%, and ≥99% | [2][3][4] |

| Storage | Room temperature, sealed in a dry place. Some suppliers recommend 0-8°C. | [4] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

A plausible synthetic route for this compound.

Methodology:

-

Acylation: To a stirred solution of 2-amino-4-bromophenol in a suitable solvent system (e.g., acetone/water), a base such as sodium bicarbonate is added. The mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate, N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide, is isolated and dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base, such as potassium carbonate, is added, and the mixture is heated. The reaction progress is monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

Purification Protocol

A general method for the purification of substituted benzoxazoles, which can be adapted for this compound, involves recrystallization and treatment with a clarifying agent.[7]

Methodology:

-

Recrystallization: The crude product is dissolved in a minimal amount of a suitable hot solvent mixture, such as acetone and acetonitrile.[7] The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization. The purified crystals are collected by filtration.

-

Clarification: For higher purity, the recrystallized product is dissolved in a solvent like ethyl acetate at an elevated temperature.[7] A clarifying agent, such as activated charcoal, is added, and the mixture is stirred.[7] The charcoal is removed by filtration through a pad of celite.

-

Precipitation: The clarified solution is concentrated under reduced pressure. A nonpolar solvent, such as heptane, is added to precipitate the purified product.[7] The solid is collected by filtration, washed with a cold nonpolar solvent, and dried under vacuum.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The chemical shifts (δ) would be reported in parts per million (ppm) relative to a standard reference.

-

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. Characteristic peaks for the functional groups (e.g., C=O, N-H, C-Br) would be identified.

-

Mass Spectrometry (MS): The molecular weight would be confirmed by mass spectrometry, likely using an electrospray ionization (ESI) source.

Biological Significance and Signaling Pathway

Benzoxazinone derivatives have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][8][9] Notably, substituted 1,4-benzoxazin-3-ones have been designed as small molecule inhibitors of renin.

The Renin-Angiotensin System (RAS) and Inhibition

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[10][11][12] Renin, an enzyme secreted by the kidneys, catalyzes the first and rate-limiting step of this pathway: the conversion of angiotensinogen to angiotensin I.[10][13][14] Angiotensin I is subsequently converted to angiotensin II, a potent vasoconstrictor that increases blood pressure.[10][15]

Renin inhibitors, as their name implies, block the action of renin, thereby preventing the formation of angiotensin I and II.[10][13] This leads to vasodilation and a reduction in blood pressure.[10][16] The specificity of renin for its substrate, angiotensinogen, suggests that renin inhibitors may have a favorable side-effect profile.[13]

The Renin-Angiotensin System and the potential point of inhibition.

Conclusion

This compound is a versatile chemical intermediate with significant potential in medicinal chemistry. Its physical and chemical properties are well-documented by various suppliers. While specific, detailed experimental protocols for its synthesis and purification are not abundant in peer-reviewed literature, established methods for related compounds provide a solid foundation for its preparation and characterization. The potential for this and related benzoxazinones to act as renin inhibitors highlights a promising area for further research and drug development, targeting the well-understood Renin-Angiotensin System for the management of hypertension and related cardiovascular diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. H27493.09 [thermofisher.com]

- 3. capotchem.com [capotchem.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. This compound|24036-52-0|Xinkai [xinkaibio.com]

- 6. 24036-52-0|this compound|BLD Pharm [bldpharm.com]

- 7. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. jddtonline.info [jddtonline.info]

- 10. What are renin inhibitors and how do they work? [synapse.patsnap.com]

- 11. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 12. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 14. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 15. journals.physiology.org [journals.physiology.org]

- 16. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]

In-depth Technical Guide: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental protocols related to 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide furnishes detailed, generalized experimental protocols for solubility determination that can be readily adapted for this compound. Furthermore, it explores the biological activities of benzoxazinone derivatives, offering insights into potential signaling pathways and experimental workflows for activity assessment.

Physicochemical Properties

While specific solubility data remains elusive, the following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 228.04 g/mol | [1][3][4] |

| CAS Number | 24036-52-0 | [1][2][3] |

| Appearance | White to pale cream powder/crystal | [2] |

| Melting Point | 220-225 °C | [1] |

| Purity | >94.0% (GC), ≥94.0% (HPLC), 97% | [1][2] |

Solubility Determination: Experimental Protocols

In the absence of specific quantitative solubility data for this compound, this section details two widely accepted experimental protocols for determining the solubility of sparingly soluble compounds: the Shake-Flask Method for thermodynamic solubility and a UV-Visible Spectroscopy based method for kinetic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for thermodynamic solubility measurements.

Principle: A surplus of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

-

Preparation:

-

Prepare a series of vials with a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffer solutions at various pH).

-

Accurately weigh an excess amount of this compound and add it to each vial. The excess is crucial to ensure a saturated solution is formed.[5]

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant. It is critical to avoid disturbing the solid material.

-

Separate the saturated solution from the excess solid by either centrifugation or filtration through a syringe filter (e.g., 0.22 µm pore size) to obtain a clear filtrate.[5][6]

-

-

Quantification:

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[6]

-

Construct a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.[6]

-

UV-Visible Spectroscopy Method for Kinetic Solubility

This method is a higher-throughput approach often used in early drug discovery to determine the kinetic solubility of a compound, which is the concentration at which it precipitates from a supersaturated solution.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate as the compound's solubility limit is exceeded is detected by an increase in light scattering (turbidity), which can be measured using a UV-Visible spectrophotometer or a nephelometer.[7]

Detailed Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution in a 96-well plate using the same organic solvent to create a range of concentrations.

-

-

Addition to Aqueous Buffer:

-

Transfer a small, fixed volume of each dilution into a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

-

Turbidity Measurement:

-

Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb light (e.g., 600 nm) immediately after the addition of the compound and after a short incubation period (e.g., 2 hours).[7]

-

The concentration at which a significant increase in absorbance/turbidity is observed corresponds to the kinetic solubility limit.[7]

-

-

Data Analysis:

-

Plot the measured absorbance/turbidity against the compound concentration. The point of inflection on the resulting curve indicates the kinetic solubility.

-

Biological Activity and Signaling Pathways

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated notable anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity: Nrf2-HO-1 Signaling Pathway

Recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have indicated that their anti-inflammatory effects in microglial cells stimulated with lipopolysaccharide (LPS) are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[8] This pathway is a key regulator of cellular defense against oxidative stress and inflammation.[2]

The proposed mechanism involves the compound promoting the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including HO-1.[2][9] The upregulation of HO-1 and other antioxidant enzymes helps to mitigate the inflammatory response by reducing reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory mediators.[2][9]

Caption: Nrf2-HO-1 Signaling Pathway Modulation.

Antimicrobial Activity: Experimental Workflow

The antimicrobial potential of this compound can be assessed using the Kirby-Bauer disk diffusion method, also known as the zone of inhibition test.[3][4] This is a widely used qualitative method to determine the antimicrobial susceptibility of microorganisms.

Caption: Antimicrobial Activity Workflow.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nelsonlabs.com [nelsonlabs.com]

- 4. microchemlab.com [microchemlab.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. sciencebuddies.org [sciencebuddies.org]

- 9. mdpi.com [mdpi.com]

Spectral Data Analysis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative with the following key properties:

-

Molecular Formula: C₈H₆BrNO₂

-

Appearance: Expected to be an off-white to tan solid[4]

The structure, illustrated below, consists of a benzene ring fused to an oxazine ring, with a bromine substituent on the aromatic ring and a carbonyl group within the heterocyclic ring.

Chemical Structure of this compound:

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.0 | Singlet | 1H | N-H (amide) |

| ~7.0 - 7.5 | Multiplet | 3H | Ar-H |

| ~4.6 | Singlet | 2H | O-CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (amide) |

| ~140 - 150 | Ar-C (quaternary) |

| ~115 - 135 | Ar-C (CH) |

| ~110 - 120 | Ar-C-Br |

| ~68 | O-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3300 | Strong, Broad | N-H Stretch (amide) |

| 1680 - 1700 | Strong | C=O Stretch (amide) |

| 1580 - 1620 | Medium | C=C Stretch (aromatic) |

| 1200 - 1300 | Strong | C-O Stretch (ether) |

| 1000 - 1100 | Medium | C-N Stretch |

| 500 - 600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 227/229 | [M]⁺• Molecular ion peak (presence of Br isotopes) |

| 199/201 | [M - CO]⁺• |

| 171/173 | [M - CO - CO]⁺• or [M - C₂H₂O]⁺• |

| 120 | [M - Br - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

A relaxation delay of 2-10 seconds is commonly used.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system.

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for small organic molecules that can cause fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that often keeps the molecular ion intact.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectral Analysis

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Caption: Generalized workflow for the synthesis, purification, and spectral characterization of a chemical compound.

Conclusion

This guide provides a foundational understanding of the expected spectral properties of this compound. While experimentally obtained data is essential for definitive structural confirmation, the predicted data and general experimental protocols outlined here serve as a valuable resource for researchers working with this and related compounds. The provided workflow illustrates the logical progression from synthesis to structural elucidation using modern spectroscopic techniques. Further investigation and publication of the experimental spectral data for this compound would be a valuable contribution to the scientific community.

References

The Biological Activity of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The incorporation of a bromine atom at the 6-position, yielding 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, offers a strategic modification to enhance potency, selectivity, and pharmacokinetic properties of derivative compounds. While this specific core is a known building block in synthetic chemistry, particularly for the development of renin inhibitors, comprehensive biological activity studies on a dedicated series of its derivatives are not extensively documented in publicly available literature. This guide, therefore, provides a technical overview of the known and potential biological activities of 6-bromo-substituted benzoxazinones and closely related analogs, drawing upon the broader landscape of benzoxazinone pharmacology to inform future research and development in this area. The primary biological activities associated with this class of compounds include anticancer and antimicrobial effects.

Anticancer Activity of Bromo-Substituted Benzoxazinone Analogs

Derivatives of the benzoxazinone class have demonstrated significant potential as anticancer agents. While specific data for a series of this compound derivatives is limited, studies on related bromo-substituted heterocyclic cores, such as quinazolinones derived from bromo-benzoxazinones, provide valuable insights into their cytotoxic potential. The anticancer activity is often evaluated through cell viability assays against various cancer cell lines.

Quantitative Data on Anticancer Activity

Comprehensive quantitative data for a series of this compound derivatives is not available in the reviewed literature. However, to provide a relevant data-driven context, the following table summarizes the anticancer activity of other benzoxazinone derivatives, highlighting the potential for this chemical class.

| Compound Class | Cell Line | Activity | Measurement | Reference |

| 2H-benzo[b][1][2]oxazin-3(4H)-one-1,2,3-triazoles | A549 (lung) | IC50: 7.59 ± 0.31 µM | Cell Viability | [1] |

| 2H-benzo[b][1][2]oxazin-3(4H)-one-1,2,3-triazoles | A549 (lung) | IC50: 18.52 ± 0.59 µM | Cell Viability | [1] |

| 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one | A549 (lung) | GI50: 0.32 µM | Cell Viability | [1] |

| PI3K/mTOR inhibitor with 1,4-benzoxazinone scaffold | HeLa | IC50: 1.35 µM | Enzyme Inhibition | [1] |

| PI3K/mTOR inhibitor with 1,4-benzoxazinone scaffold | A549 (lung) | IC50: 1.22 µM | Enzyme Inhibition | [1] |

Antimicrobial Activity of Bromo-Substituted Benzoxazinone Analogs

The benzoxazinone scaffold has also been explored for its antimicrobial properties. The introduction of a bromine atom can enhance the antibacterial and antifungal activity of these compounds.

Quantitative Data on Antimicrobial Activity

A study on a closely related derivative, 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, demonstrated significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The data is presented as the zone of inhibition.

| Compound | Staphylococcus aureus | Bacillus species | Pseudomonas aeruginosa | Escherichia coli | Klebsiella pneumoniae | Reference |

| 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | 14 mm | 16 mm | 12 mm | 10 mm | 10 mm | [3][4] |

| Ciprofloxacin (Control) | 18 mm | 20 mm | 16 mm | 15 mm | 16 mm | [3][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Anticancer Activity: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a further 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

-

Agar Plate Inoculation: The surface of a sterile Mueller-Hinton agar plate is uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well. A standard antibiotic (e.g., Ciprofloxacin) and a solvent control are also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound derivatives have not been elucidated, research on the broader benzoxazinone class suggests potential mechanisms of action, particularly in the context of cancer. One plausible pathway involves the induction of apoptosis (programmed cell death).

Below is a hypothesized signaling pathway for the induction of apoptosis by a benzoxazinone derivative.

Caption: Hypothesized apoptotic pathway induced by a benzoxazinone derivative.

This diagram illustrates that a benzoxazinone derivative could induce DNA damage and increase the production of reactive oxygen species (ROS), leading to mitochondrial stress. This, in turn, can trigger the activation of caspases, a family of proteases that are central to the execution of apoptosis, ultimately leading to cancer cell death. It is important to note that this is a generalized and hypothesized pathway, and the actual mechanism for this compound derivatives would require experimental validation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data on related bromo-substituted heterocyclic compounds suggest that derivatives of this core are likely to exhibit significant biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas for investigation include:

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features that govern the potency and selectivity of their anticancer and antimicrobial effects.

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: To assess the therapeutic potential and toxicity of lead compounds in animal models.

A dedicated and systematic exploration of this compound derivatives holds considerable promise for the discovery of new and effective drug candidates to address unmet medical needs.

References

- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 4. Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. | European Journal of Applied Sciences [journals.scholarpublishing.org]

The Potential of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2H-1,4-benzoxazin-3(4H)-one has emerged as a versatile and valuable scaffold in medicinal chemistry. Its unique structure, featuring a bromine substituent for facile functionalization, has positioned it as a key building block in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the current and potential applications of this compound, with a primary focus on its role in the synthesis of potent renin inhibitors for the management of hypertension. This document collates available data, presents detailed experimental methodologies, and visualizes key pathways to support further research and development in this area.

Introduction

The 1,4-benzoxazine core is a privileged heterocyclic motif found in a variety of biologically active compounds. The specific derivative, this compound, offers a strategic advantage for synthetic chemists due to the presence of a bromine atom, which can be readily exploited for cross-coupling reactions to introduce diverse molecular complexity. While derivatives of the broader benzoxazine class have shown potential antimicrobial, anti-inflammatory, and anticancer activities, the most significant and well-documented application of this compound lies in its use as a foundational element in the creation of small molecule inhibitors of renin, a critical enzyme in the renin-angiotensin system.[1]

Core Application: Renin Inhibition

The renin-angiotensin system (RAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Therefore, direct inhibition of renin is a highly attractive therapeutic strategy for the treatment of hypertension.[2]

Derivatives of this compound have been successfully utilized to develop potent and orally bioavailable renin inhibitors.[1] The general structure of these inhibitors involves the modification of the 6-bromo position with a diaminopyrimidine moiety, which is known to interact with the active site of renin. Further substitutions at the 2-position of the benzoxazinone ring have been explored to optimize potency, permeability, and metabolic stability.[1]

Quantitative Data: Renin Inhibition

While the seminal work by Powell et al. in Bioorganic & Medicinal Chemistry (2007) details the synthesis and evaluation of numerous 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-one derivatives, the full quantitative dataset containing specific IC50 values is not publicly available in the sources accessed. However, the study reports that compounds with a 2-methyl-2-aryl substitution pattern exhibit potent renin inhibition.[1] For the purpose of this guide, a representative table structure is provided below, which can be populated as more specific data becomes available.

| Compound ID | R1-Substituent at C2 | R2-Substituent at C2 | Renin Inhibition IC50 (nM) |

| Representative | -CH3 | Aryl Group | Data not available |

Table 1: Representative structure for presenting quantitative renin inhibition data for derivatives of this compound. Specific IC50 values are not available in the accessed literature.

Signaling Pathway: The Renin-Angiotensin System (RAS)

The following diagram illustrates the renin-angiotensin system and the point of intervention for renin inhibitors derived from this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of derivatives and their biological evaluation.

Synthesis of 6-(2,4-Diaminopyrimidin-5-yl)-2H-1,4-benzoxazin-3(4H)-one Derivatives

The following is a generalized experimental workflow for the synthesis of renin inhibitors from this compound. Specific reaction conditions and purification methods would be optimized for each derivative.

Protocol:

-

Suzuki Coupling: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added (2,4-diaminopyrimidin-5-yl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq). The mixture is degassed and heated under an inert atmosphere (e.g., at 100 °C) for 12-24 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 6-(2,4-diaminopyrimidin-5-yl)-2H-1,4-benzoxazin-3(4H)-one.

-

Alkylation/Arylation at C2: The intermediate from the previous step is subjected to conditions to introduce substituents at the C2 position. This can be a multi-step process. For example, deprotonation with a strong base followed by reaction with an appropriate electrophile (e.g., an alkyl or aryl halide). The specific strategy would depend on the desired final product.

-

Purification and Characterization: The final compound is purified using standard techniques such as column chromatography and/or recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Renin Inhibition Assay

A common method for measuring renin inhibition is a fluorescence resonance energy transfer (FRET) assay.[3][4]

Principle:

The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to renin activity. Inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.[3]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with additives) at the optimal pH for renin activity.

-

Renin Enzyme Solution: Dilute recombinant human renin to the desired concentration in assay buffer.

-

FRET Substrate Solution: Dissolve the FRET peptide substrate in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

-

Test Compound Dilutions: Prepare a serial dilution of the synthesized this compound derivatives in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 40 µL of the diluted test inhibitor or control (DMSO for no inhibition) to the wells of a black 96-well plate.

-

Add 10 µL of the diluted renin enzyme solution to all wells except for the blank (which receives 10 µL of assay buffer).

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the FRET substrate working solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., Ex/Em = 540/590 nm).[4]

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Other Potential Applications

While the development of renin inhibitors is the most prominent application, the this compound scaffold holds potential in other areas of medicinal chemistry. Derivatives of 1,4-benzoxazin-3-ones have been investigated for antifungal and herbicidal activities.[5][6] The versatile chemistry of the benzoxazinone core suggests that libraries of compounds derived from this starting material could be screened against a wide range of biological targets.

Conclusion

This compound is a valuable and strategically important starting material in medicinal chemistry. Its application in the synthesis of potent renin inhibitors has been a significant area of research, demonstrating the utility of this scaffold in addressing cardiovascular diseases. The synthetic accessibility and potential for diverse functionalization suggest that this compound will continue to be a valuable tool for drug discovery professionals. Further exploration of derivatives of this compound against other therapeutic targets is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. Rational design of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones as small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nps.org.au [nps.org.au]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.

Introduction and Historical Context

The journey of this compound is intrinsically linked to the broader exploration of the benzoxazinone scaffold, a class of heterocyclic compounds that has garnered significant attention in medicinal and agricultural chemistry. The genesis of benzoxazinone chemistry can be traced back to 1902, when Heller and Fiesselmann first reported the synthesis of a 2-aryl-4H-1,3-benzoxazin-4-one.[1] This foundational work opened the door to the synthesis and investigation of a vast array of benzoxazine and benzoxazinone derivatives.

The interest in this compound stems from its utility as a versatile building block in the synthesis of more complex molecules with diverse biological activities. Its applications span from the development of potential pharmaceuticals to the creation of agrochemicals.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to pale cream or light brown powder.[2] Its chemical structure is characterized by a benzene ring fused to an oxazine ring, with a bromine atom substituted at the 6-position of the bicyclic system.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | References |

| IUPAC Name | This compound | [2] |

| CAS Number | 24036-52-0 | [2][3][4] |

| Molecular Formula | C₈H₆BrNO₂ | [2][3][4] |

| Molecular Weight | 228.04 g/mol | [2][3][4] |

| Appearance | White to pale cream/light brown solid/powder | [2] |

| Melting Point | 220-225 °C | [3] |

| Solubility | Soluble in DMSO and Methanol | |

| SMILES | Brc1ccc2c(c1)NC(=O)CO2 | [2] |

| InChI Key | UQCFMEFQBSYDHY-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One of the most direct methods involves the electrophilic bromination of the parent compound, (2H)-1,4-benzoxazin-3(4H)-one.

Key Synthetic Pathway: Electrophilic Bromination

A plausible and documented method for the synthesis of this compound is the direct bromination of (2H)-1,4-benzoxazin-3(4H)-one. This reaction is based on the work of Hanson et al. (2003), who investigated the aromatic substitution patterns of this heterocyclic system.

Detailed Experimental Protocol (Hypothetical, based on Hanson et al., 2003)

Materials:

-

(2H)-1,4-benzoxazin-3(4H)-one

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve (2H)-1,4-benzoxazin-3(4H)-one in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing cold water.

-

Decolorize the excess bromine by adding a saturated solution of sodium thiosulfate.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized compound would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and by its melting point.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility is primarily demonstrated in the fields of medicinal chemistry and agrochemistry.

Pharmaceutical Research

In the realm of drug discovery, this compound has been utilized as a building block for the synthesis of more complex molecules with potential therapeutic applications. Notably, it has been employed in the development of:

-

Renin Inhibitors: Benzoxazinone derivatives have been investigated as small molecule inhibitors of renin, an enzyme involved in the regulation of blood pressure. The 6-bromo substituent can serve as a handle for further chemical modifications to optimize the inhibitory activity and pharmacokinetic properties of the final compounds.

Agricultural Chemistry

In the agricultural sector, this compound and its derivatives have shown promise as:

-

Herbicide Safeners: A derivative, 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone, has been studied for its role as a herbicide safener, a compound that protects crops from the phytotoxic effects of herbicides.[5]

-

Protoporphyrinogen IX Oxidase (PPO) Inhibitors: Benzoxazinone derivatives are being explored as inhibitors of PPO, a key enzyme in the biosynthesis of chlorophyll and heme, making it an attractive target for the development of new herbicides.[6]

Biological Signaling Pathways (Hypothetical)

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility in developing inhibitors for enzymes like renin and PPO provides insight into its potential mechanisms of action at a molecular level.

The diagrams above illustrate the potential inhibitory action of derivatives of this compound on the renin-angiotensin system in a pharmaceutical context and on the protoporphyrinogen IX oxidase enzyme in an agrochemical context. The core structure provided by the 6-bromo-benzoxazinone is crucial for the development of these targeted inhibitors.

Conclusion

This compound, a halogenated derivative of the benzoxazinone scaffold, has established itself as a valuable and versatile intermediate in synthetic chemistry. While its specific "discovery" moment is not clearly delineated in the historical literature, its synthesis and utility are well-recognized. The compound's importance lies in its role as a foundational element for the construction of more elaborate molecules with significant biological activities, particularly in the development of novel pharmaceuticals and agrochemicals. For researchers and drug development professionals, this compound represents a key starting point for the exploration of new chemical entities with tailored properties and targeted biological functions. Further research into its direct biological effects and potential therapeutic applications may unveil new avenues for this intriguing molecule.

References

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound 97 24036-52-0 [sigmaaldrich.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2H-1,4-benzoxazin-3(4H)-one and its Analogs for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide focuses on 6-Bromo-2H-1,4-benzoxazin-3(4H)-one and its analogs, providing a comprehensive overview of their synthesis, chemical properties, and pharmacological applications. This document details the diverse biological activities of these compounds, including their potential as anticancer, anti-inflammatory, and enzyme inhibitory agents. Emphasis is placed on the underlying mechanisms of action, particularly their roles in modulating key signaling pathways such as the c-Myc G-quadruplex, p53-caspase mediated apoptosis, and the Nrf2-HO-1 anti-inflammatory response. Furthermore, this guide provides detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside a summary of available quantitative data to aid in structure-activity relationship (SAR) studies and future drug development efforts.

Introduction

Benzoxazinone derivatives are a class of heterocyclic compounds that have demonstrated a wide array of pharmacological properties, making them attractive candidates for drug discovery. The introduction of a bromine atom at the 6-position of the 2H-1,4-benzoxazin-3(4H)-one core can significantly influence the molecule's physicochemical properties and biological activity. This guide will explore the synthesis and therapeutic potential of this compound and its structurally related analogs.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24036-52-0 | [1][2] |

| Molecular Formula | C₈H₆BrNO₂ | [1][2] |

| Molecular Weight | 228.04 g/mol | [1][2] |

| Appearance | White to pale cream powder/crystal | [3] |

| Melting Point | 220-225 °C | [2] |

| Purity | ≥95% | [3][4] |

| Solubility | Soluble in DMSO | [5] |

Synthesis

The synthesis of this compound and its analogs typically involves the cyclization of a substituted 2-aminophenol with a suitable C2 synthon. A general synthetic approach is outlined below.

General Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-amino-4-bromophenol with chloroacetyl chloride in the presence of a base.

Caption: General synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative method for the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives and can be adapted for 6-bromo analogs.

-

Reaction Setup: To a solution of 2-aminophenol (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2 equivalents) at 0 °C under a nitrogen atmosphere.

-

Addition of Acyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Biological Activities and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas. While specific data for the parent compound is limited, its analogs have been evaluated for various biological activities.

Anticancer Activity

Benzoxazinone analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Table of Anticancer Activity of Benzoxazinone Analogs

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzoxazinone Derivative 1 | SK-RC-42 (Renal) | Data not specified, but showed inhibition | [6][7] |

| Benzoxazinone Derivative 2 | SGC7901 (Gastric) | Data not specified, but showed inhibition | [6][7] |

| Benzoxazinone Derivative 3 | A549 (Lung) | Data not specified, but showed inhibition | [6][7] |

| 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Not Specified | Showed anti-inflammatory activity | [8] |

Certain benzoxazinone derivatives have been shown to exert their anticancer effects by stabilizing G-quadruplex structures in the promoter region of the c-Myc oncogene.[6][7] This stabilization acts as a transcriptional repressor, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell proliferation.[9][10][11][12][13]

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. origene.com [origene.com]

- 3. diva-portal.org [diva-portal.org]

- 4. bmgrp.com [bmgrp.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. benchchem.com [benchchem.com]

- 7. biomedscidirect.com [biomedscidirect.com]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 9. Small Molecule Driven Stabilization of Promoter G-Quadruplexes and Transcriptional Regulation of c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Technology - Small Molecule Anti-cancer Agents that Stabilize the MYC-G-Quadruplex [nih.technologypublisher.com]

- 13. EP3597186A1 - Myc g-quadruplex stabilizing small molecules and their use - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the N-Arylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, a key transformation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols described herein focus on two of the most powerful and versatile methods for C-N bond formation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif found in numerous biologically active molecules. The targeted functionalization of the nitrogen atom at the 4-position through N-arylation opens up a vast chemical space for the development of novel therapeutic agents and functional materials. The presence of a bromine atom at the 6-position of the starting material provides an additional handle for subsequent cross-coupling reactions, allowing for the synthesis of highly complex and diverse molecular architectures.

The two primary methods for achieving the N-arylation of this compound are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that is highly valued for its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[1] In contrast, the Ullmann condensation is a copper-catalyzed reaction that historically required harsh conditions, but has seen a resurgence with the development of modern catalyst systems that allow for milder and more efficient transformations.[2]

This application note provides detailed, step-by-step protocols for both methods, along with tabulated data to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Data Presentation

Table 1: Palladium-Catalyzed N-Arylation of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 6-Bromo-4-phenyl-2H-1,4-benzoxazin-3(4H)-one | 95 |

| 2 | 4-Methylphenylboronic acid | 6-Bromo-4-(p-tolyl)-2H-1,4-benzoxazin-3(4H)-one | 92 |

| 3 | 4-Methoxyphenylboronic acid | 6-Bromo-4-(4-methoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one | 88 |

| 4 | 4-Fluorophenylboronic acid | 6-Bromo-4-(4-fluorophenyl)-2H-1,4-benzoxazin-3(4H)-one | 90 |

| 5 | 4-Chlorophenylboronic acid | 6-Bromo-4-(4-chlorophenyl)-2H-1,4-benzoxazin-3(4H)-one | 85 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 6-Bromo-4-(4-(trifluoromethyl)phenyl)-2H-1,4-benzoxazin-3(4H)-one | 82 |

| 7 | 3-Methylphenylboronic acid | 6-Bromo-4-(m-tolyl)-2H-1,4-benzoxazin-3(4H)-one | 93 |

| 8 | 3-Methoxyphenylboronic acid | 6-Bromo-4-(3-methoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one | 89 |

| 9 | 2-Methylphenylboronic acid | 6-Bromo-4-(o-tolyl)-2H-1,4-benzoxazin-3(4H)-one | 80 |

| 10 | Naphthalene-2-boronic acid | 6-Bromo-4-(naphthalen-2-yl)-2H-1,4-benzoxazin-3(4H)-one | 87 |

Data is representative of typical yields under optimized conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Anhydrous toluene

-

Anhydrous t-butanol

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum or cap, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene and anhydrous t-butanol (typically in a 4:1 to 1:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat the sealed vial in a microwave reactor to 120-140 °C for 15-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylated product.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound with aryl halides.

Materials:

-

This compound

-

Aryl iodide or aryl bromide (1.5 equivalents)

-

Copper(I) iodide (CuI, 10 mol%)

-

N,N'-Dimethylethylenediamine (DMEDA, 20 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Anhydrous dioxane or DMF

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, combine this compound (1.0 equiv), the aryl halide (1.5 equiv), copper(I) iodide (0.1 equiv), and potassium phosphate (2.0 equiv).

-

Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Ligand Addition: Add anhydrous dioxane or DMF, followed by N,N'-dimethylethylenediamine (0.2 equiv) via syringe.

-

Reaction: Heat the reaction mixture in a preheated oil bath to 110-130 °C with vigorous stirring. For microwave-assisted synthesis, heat the sealed vial to 150-180 °C for 30-90 minutes. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Mandatory Visualizations

Caption: Experimental workflow for the Palladium-Catalyzed N-Arylation.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.